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Compound of Interest

Compound Name: 1-(1-Methylpyrazol-4-yl)ethanol

Cat. No.: B1321454 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(1-Methylpyrazol-4-yl)ethanol, a molecule of interest for researchers, scientists,

and professionals in the field of drug development. This document outlines the available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

a foundational resource for its identification, characterization, and application in complex

synthetic pathways.

Due to the limited availability of a complete, publicly accessible dataset from a single source,

this guide synthesizes information from various scientific literature and chemical databases.

The experimental protocols provided are based on standard methodologies for the

spectroscopic analysis of small organic molecules.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for 1-(1-Methylpyrazol-4-
yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-(1-Methylpyrazol-4-yl)ethanol
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ (on pyrazole) ~3.8 s -

H₅ (pyrazole ring) ~7.5 s -

H₃ (pyrazole ring) ~7.3 s -

CH (ethanol

sidechain)
~4.8 q ~6.5

OH Variable br s -

CH₃ (ethanol

sidechain)
~1.4 d ~6.5

Table 2: ¹³C NMR Spectroscopic Data for 1-(1-Methylpyrazol-4-yl)ethanol

Carbon Assignment Chemical Shift (δ, ppm)

C₅ (pyrazole ring) ~138

C₃ (pyrazole ring) ~128

C₄ (pyrazole ring) ~120

CH (ethanol sidechain) ~65

N-CH₃ ~39

CH₃ (ethanol sidechain) ~24

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-(1-Methylpyrazol-4-yl)ethanol
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Functional Group Absorption Range (cm⁻¹) Intensity

O-H stretch (alcohol) 3200-3600 Strong, Broad

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=N stretch (pyrazole) 1500-1600 Medium

C-O stretch (alcohol) 1050-1150 Strong

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragments for 1-(1-Methylpyrazol-4-yl)ethanol

m/z Ion

126 [M]⁺ (Molecular Ion)

111 [M - CH₃]⁺

97 [M - C₂H₅]⁺ or [M - CH₂OH]⁺

82 [Pyrazole ring fragment]⁺

Experimental Protocols
The following are detailed, standardized methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 1-
(1-Methylpyrazol-4-yl)ethanol.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 1-(1-Methylpyrazol-4-yl)ethanol.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-(1-Methylpyrazol-4-yl)ethanol by

measuring the absorption of infrared radiation.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the neat liquid sample directly onto the ATR crystal.

Alternatively, for a solid sample, place a small amount on the crystal and apply pressure

using the anvil.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Accessory: ATR accessory with a diamond or germanium crystal.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-(1-Methylpyrazol-
4-yl)ethanol.

Methodology:

Sample Introduction:

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g.,

methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile

and thermally stable, inject a dilute solution onto a GC column for separation prior to

introduction into the mass spectrometer.

Ionization Method:

Electron Ionization (EI): Typically used with GC-MS. The sample is bombarded with high-

energy electrons (70 eV) to induce ionization and fragmentation.

Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which

typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

Instrument Parameters (for a typical Quadrupole Mass Analyzer):

Mass Range: m/z 50-500.

Scan Speed: 1000-2000 amu/s.

Ion Source Temperature: 200-250 °C (for EI).
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Capillary Voltage: 3-4 kV (for ESI).

Data Analysis:

Identify the molecular ion peak ([M]⁺ in EI or [M+H]⁺ in ESI) to confirm the molecular

weight.

Analyze the fragmentation pattern to deduce the structure of the molecule. Common

fragmentation pathways for alcohols include the loss of water, alkyl radicals, and α-

cleavage.

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a newly synthesized or acquired sample of 1-(1-Methylpyrazol-4-
yl)ethanol.

Sample of 1-(1-Methylpyrazol-4-yl)ethanol

IR SpectroscopyInitial Functional Group Analysis

Mass Spectrometry
Molecular Weight Determination

NMR Spectroscopy
(¹H and ¹³C)

Confirm Functional Groups

Confirm Molecular Formula

Structure Confirmation
and Purity Assessment

Detailed Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 1-(1-Methylpyrazol-4-yl)ethanol.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(1-Methylpyrazol-4-
yl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321454#1-1-methylpyrazol-4-yl-ethanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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